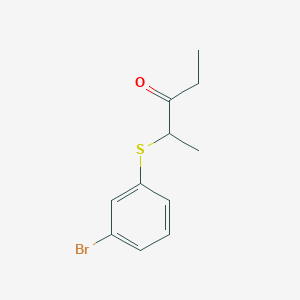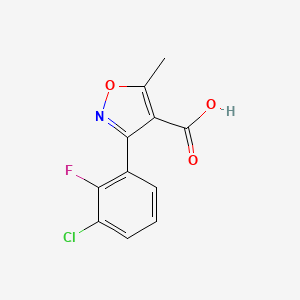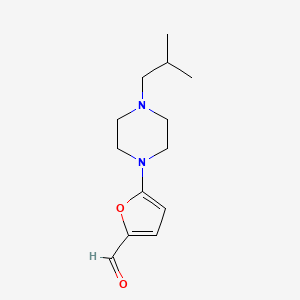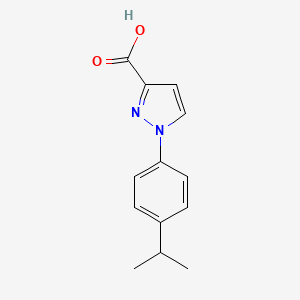
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and an isopropylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the isopropylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions using isopropylbenzene derivatives.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-Phenyl-1h-pyrazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-12(14-15)13(16)17/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
GSEZWCLGXIFRES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


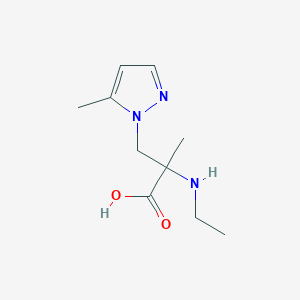

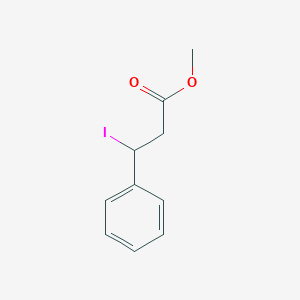
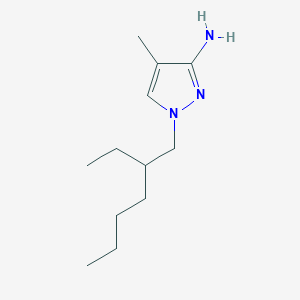
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
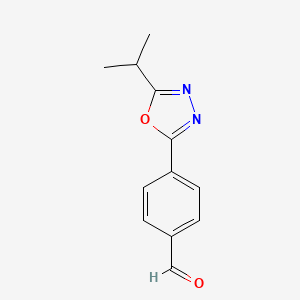
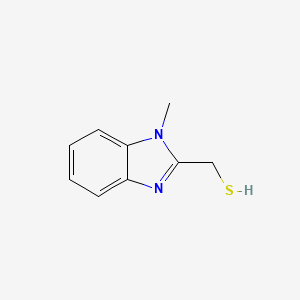
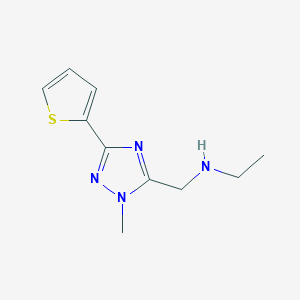
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

